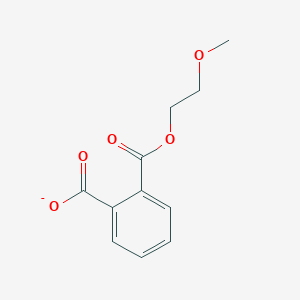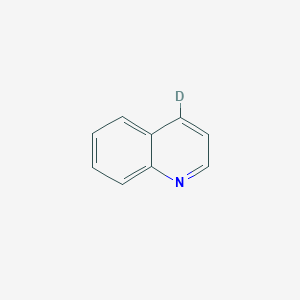
4-Deuterioquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-4-D is a derivative of quinoline, an aromatic nitrogen-containing heterocyclic compound Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-4-D can be achieved through several methods. One common approach involves the reaction of 2-methoxy acrylates or acrylamides with N-arylbenzaldimines in acetonitrile under indium chloride catalysis and microwave irradiation . This method offers rapid synthesis with isolated yields up to 57% within 3 minutes.
Another method involves the Conrad-Limpach synthesis, which employs aniline derivatives as precursors. These are condensed with β-ketoesters under suitable reaction conditions to form 4-hydroxy quinolines . This reaction includes an addition reaction and condensation reaction.
Industrial Production Methods
Industrial production of Quinoline-4-D often involves green and sustainable chemical processes. Methods such as microwave-assisted synthesis, solvent-free reaction conditions, and the use of recyclable catalysts like clay or ionic liquids are employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-4-D undergoes various chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Quinoline-4-D has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Quinoline-4-D involves its interaction with molecular targets such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. Quinoline-4-D stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing cell death . This mechanism is particularly effective against bacterial infections.
Comparación Con Compuestos Similares
Quinoline-4-D can be compared with other quinoline derivatives such as:
4-Quinolone: Another important parent quinolone that exists in equilibrium with 4-hydroxyquinoline.
Quinoline-4-carboxylic acid: Known for its potent inhibitory effects on alkaline phosphatases.
Fluoroquinolones: A class of antibiotics that target DNA gyrase and topoisomerase IV, similar to Quinoline-4-D.
Quinoline-4-D stands out due to its unique synthesis methods, broad range of applications, and specific mechanism of action.
Propiedades
Fórmula molecular |
C9H7N |
|---|---|
Peso molecular |
130.16 g/mol |
Nombre IUPAC |
4-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i5D |
Clave InChI |
SMWDFEZZVXVKRB-UICOGKGYSA-N |
SMILES isomérico |
[2H]C1=CC=NC2=CC=CC=C12 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




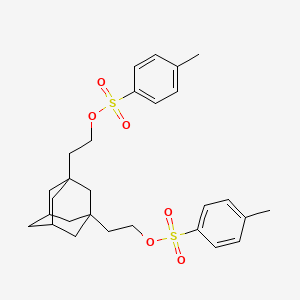
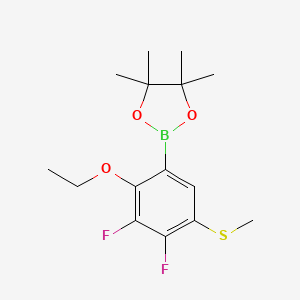
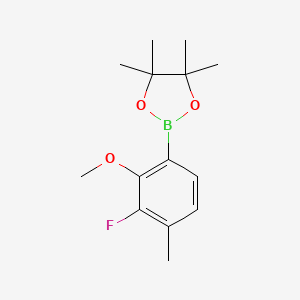

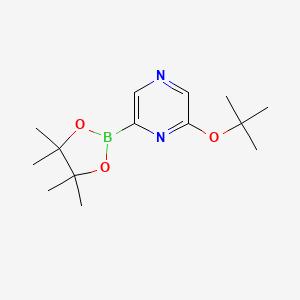
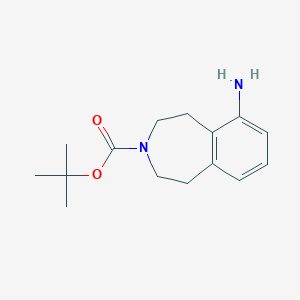
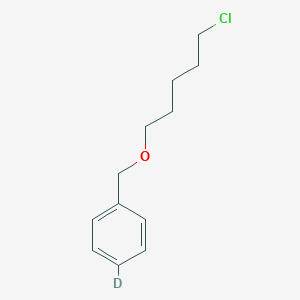

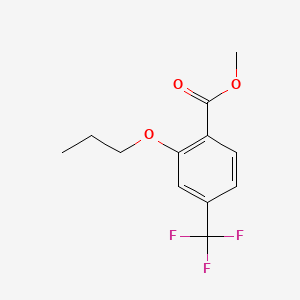
![rel-(3aR,6aR)-Hexahydro-1H-furo[3,4-b]pyrrole](/img/structure/B14033110.png)

